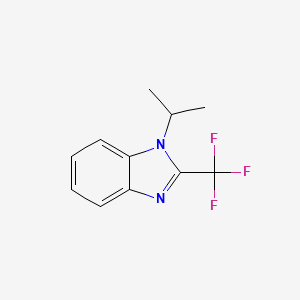
4-(1-azepanylmethyl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-azepanylmethyl)-2-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'Az-Met' and has been synthesized using various methods.
科学的研究の応用
4-(1-azepanylmethyl)-2-methoxyphenol has been studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
作用機序
The mechanism of action of 4-(1-azepanylmethyl)-2-methoxyphenol is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been suggested that this compound may have an inhibitory effect on acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-azepanylmethyl)-2-methoxyphenol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which may help to protect neurons from damage.
実験室実験の利点と制限
One advantage of using 4-(1-azepanylmethyl)-2-methoxyphenol in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound exerts its effects.
将来の方向性
There are several future directions for the study of 4-(1-azepanylmethyl)-2-methoxyphenol. One direction is to further investigate its mechanism of action. Understanding how this compound exerts its effects may help to identify new therapeutic targets for the treatment of various diseases. Another direction is to study the potential use of this compound in combination with other drugs or therapies. It may be possible to enhance the therapeutic effects of this compound by combining it with other drugs or therapies. Finally, future studies may focus on the development of new synthetic methods for the production of 4-(1-azepanylmethyl)-2-methoxyphenol, which may help to improve its availability and reduce its cost.
合成法
The synthesis of 4-(1-azepanylmethyl)-2-methoxyphenol has been reported using different methods. One of the methods involves the reaction of 2-methoxyphenol with 1-azepanemethyl chloride in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-methoxyphenol with 1-azepanemethyl bromide in the presence of a palladium catalyst.
特性
IUPAC Name |
4-(azepan-1-ylmethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-14-10-12(6-7-13(14)16)11-15-8-4-2-3-5-9-15/h6-7,10,16H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDSURAFKUFMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)



![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)
![3-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757928.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)
![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)